molecular formula C14H17NO5 B11799633 (S)-4-Benzyl 2-methyl morpholine-2,4-dicarboxylate

(S)-4-Benzyl 2-methyl morpholine-2,4-dicarboxylate

Cat. No.: B11799633
M. Wt: 279.29 g/mol
InChI Key: BEYPAXFAPGHPIE-LBPRGKRZSA-N
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Description

(S)-4-Benzyl 2-methyl morpholine-2,4-dicarboxylate is a chemical compound with the molecular formula C13H17NO5 It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of benzyl and methyl groups attached to the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Benzyl 2-methyl morpholine-2,4-dicarboxylate typically involves the reaction of morpholine derivatives with benzyl and methyl groups under specific conditions. One common method involves the use of benzyl bromide and methyl chloroformate as reagents. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for reaction monitoring and product purification. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Benzyl 2-methyl morpholine-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl and methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl bromide in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

(S)-4-Benzyl 2-methyl morpholine-2,4-dicarboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-4-Benzyl 2-methyl morpholine-2,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butyl 2-methyl morpholine-2,4-dicarboxylate: A similar compound with a tert-butyl group instead of a benzyl group.

    Methyl morpholine-2-carboxylate: A simpler derivative with only a methyl group attached to the morpholine ring.

Uniqueness

(S)-4-Benzyl 2-methyl morpholine-2,4-dicarboxylate is unique due to the presence of both benzyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C14H17NO5

Molecular Weight

279.29 g/mol

IUPAC Name

4-O-benzyl 2-O-methyl (2S)-morpholine-2,4-dicarboxylate

InChI

InChI=1S/C14H17NO5/c1-18-13(16)12-9-15(7-8-19-12)14(17)20-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3/t12-/m0/s1

InChI Key

BEYPAXFAPGHPIE-LBPRGKRZSA-N

Isomeric SMILES

COC(=O)[C@@H]1CN(CCO1)C(=O)OCC2=CC=CC=C2

Canonical SMILES

COC(=O)C1CN(CCO1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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